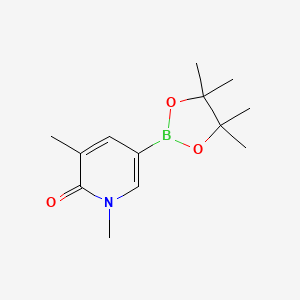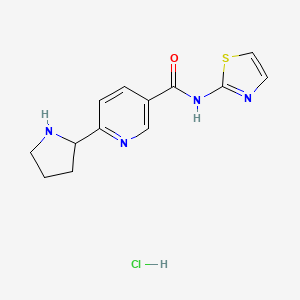
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
説明
“6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure also includes a thiazole ring and a nicotinamide group .科学的研究の応用
Drug Discovery
The pyrrolidine ring, a component of “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Anti-Fibrosis Activity
Compounds containing a pyrimidine moiety, another component of “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride”, have been found to exhibit anti-fibrotic activities . For example, certain compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . Therefore, “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
Similarly, pyrimidine derivatives are also known to exhibit antiviral activities . This suggests a potential application of “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” in the development of antiviral drugs.
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” could potentially be used in the development of new antitumor drugs.
将来の方向性
The future directions for “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” could involve further exploration of its biological activities and potential applications in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
作用機序
Target of Action
The primary target of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Mode of Action
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which may have downstream effects on tissues that rely heavily on collagen for their structure and function.
Pharmacokinetics
The compound’s efficacy at concentrations of 50 μm or 100 μm suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride’s action include a significant reduction in the content of hydroxyproline, a key component of collagen . This indicates a decrease in the production of stable collagen.
特性
IUPAC Name |
6-pyrrolidin-2-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBXTCRIIEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)


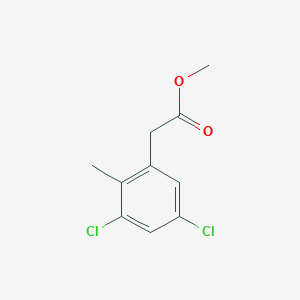

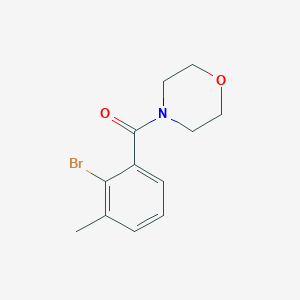

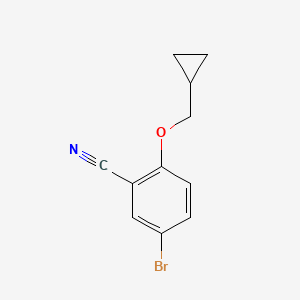

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)
